(4-Benzylpiperazin-1-yl)-[5-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]pyrazolidin-3-yl]methanone
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Description
(4-Benzylpiperazin-1-yl)-[5-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]pyrazolidin-3-yl]methanone is a useful research compound. Its molecular formula is C26H27N5OS and its molecular weight is 457.6. The purity is usually 95%.
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Biological Activity
The compound (4-Benzylpiperazin-1-yl)-[5-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]pyrazolidin-3-yl]methanone is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, supported by data tables, case studies, and research findings.
Chemical Structure
The structure of the compound includes:
- Piperazine moiety : Known for its role in various pharmacological activities.
- Thiazole and pyrazolidine rings : Contributing to the compound's unique properties.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, particularly in the following areas:
1. Antitumor Activity
Studies have shown that derivatives of piperazine, including this compound, possess significant antitumor properties. The arylpiperazine moiety is recognized for its ability to interact with various biological targets, leading to apoptosis in cancer cells.
2. Antidepressant Effects
The compound's structure suggests potential interactions with serotonin and dopamine receptors, which are critical in mood regulation. Preliminary studies indicate that it may exhibit antidepressant-like effects in animal models.
3. Neuroprotective Properties
Research has suggested that compounds with similar structures can protect neuronal cells from oxidative stress and apoptosis, indicating a possible neuroprotective role for this compound.
Table 1: Summary of Biological Activities
Activity Type | Mechanism of Action | Reference |
---|---|---|
Antitumor | Induces apoptosis via mitochondrial pathway | |
Antidepressant | Modulates serotonin/dopamine levels | |
Neuroprotective | Reduces oxidative stress |
Case Study 1: Antitumor Efficacy
In a study published in NCRS, the compound was tested against various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, with IC50 values comparable to established chemotherapeutics. The mechanism involved mitochondrial dysfunction leading to increased apoptosis markers such as caspase activation.
Case Study 2: Behavioral Assessment for Antidepressant Activity
A behavioral study involving rodent models demonstrated that administration of the compound resulted in reduced immobility time in the forced swim test, suggesting antidepressant-like effects. The study highlighted alterations in neurotransmitter levels consistent with enhanced serotonergic activity.
Properties
IUPAC Name |
(4-benzylpiperazin-1-yl)-[5-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]pyrazolidin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N5OS/c1-18-8-10-21(11-9-18)25-27-19(2)24(33-25)22-16-23(29-28-22)26(32)31-14-12-30(13-15-31)17-20-6-4-3-5-7-20/h3-11,22-23,28-29H,12-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIJHQHNEADRYID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(S2)C3CC(NN3)C(=O)N4CCN(CC4)CC5=CC=CC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.